1-(2-Chloro-4-nitrophenyl)ethanone

Description

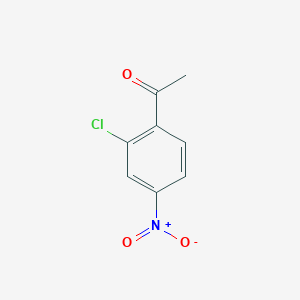

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFBJVQQCATLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310766 | |

| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67818-41-1 | |

| Record name | 67818-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloro-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-4'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloro-4-nitrophenyl)ethanone, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details the primary synthetic pathway, a thorough experimental protocol, and the characterization of the final compound.

Introduction

This compound, also known as 2-chloro-4-nitroacetophenone, is an important building block in organic synthesis. Its substituted phenyl ring makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical agents and functional materials. The presence of the chloro and nitro groups offers multiple sites for further chemical modification, allowing for the construction of diverse molecular architectures.

Synthesis Pathway: Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-nitrobenzene. However, the presence of the nitro group, a strong electron-withdrawing and deactivating group, poses a significant challenge to this reaction, often requiring more stringent reaction conditions to achieve a reasonable yield.[1][2] The chlorine atom is also a deactivating group, further reducing the nucleophilicity of the aromatic ring.

The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. In 1-chloro-3-nitrobenzene, the positions ortho and para to the chlorine and meta to the nitro group align, directing the incoming acetyl group to the C2, C4, or C6 positions. The primary product formed is this compound, with the acetyl group at the C1 position relative to the chloro and nitro substituents.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

| Material | Formula | Molar Mass ( g/mol ) |

| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | 157.56 |

| Acetyl chloride | C₂H₃ClO | 78.49 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Hydrochloric acid (HCl), concentrated | HCl | 36.46 |

| Ice | H₂O | 18.02 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |

| Brine (saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (50 mL). The suspension is stirred and cooled to 0 °C in an ice-water bath.

-

Formation of Acylium Ion: Acetyl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.

-

Addition of Substrate: 1-Chloro-3-nitrobenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane (30 mL) and added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux (approximately 40 °C for dichloromethane) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of crushed ice, followed by the cautious addition of concentrated hydrochloric acid (50 mL) to hydrolyze the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

References

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)ethanone (CAS Number: 67818-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-nitrophenyl)ethanone, also known as 2'-Chloro-4'-nitroacetophenone, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive acetyl group, a deactivating nitro group, and a halogen substituent, makes it a versatile building block for the preparation of a variety of more complex molecules, particularly heterocyclic compounds of interest in medicinal chemistry and materials science. The presence of these functional groups allows for a range of chemical transformations, including nucleophilic substitution, condensation reactions, and reductions, providing access to diverse molecular scaffolds.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation to support research and development activities.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly available literature, and some values are based on data from closely related compounds and Safety Data Sheets (SDS).

| Property | Value | Source |

| CAS Number | 67818-41-1 | - |

| Molecular Formula | C₈H₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 199.59 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | - |

| Synonyms | 2'-Chloro-4'-nitroacetophenone | - |

| Melting Point | 110 - 115 °C (230 - 239 °F) | --INVALID-LINK--[1] |

| Boiling Point | 279 °C (534 °F) | --INVALID-LINK--[1] |

| logP (Octanol-Water Partition Coefficient) | 1.95 | --INVALID-LINK--[1] |

| Purity | Typically ≥98% (by GC) | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. The following is a detailed, generalized experimental protocol based on established procedures for this type of reaction.

Synthesis of this compound via Friedel-Crafts Acylation

This procedure describes the acylation of 1-chloro-3-nitrobenzene using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

1-Chloro-3-nitrobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to 1-chloro-3-nitrobenzene) and anhydrous dichloromethane. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (1.0 to 1.2 molar equivalents) dropwise to the stirred suspension. The reaction is exothermic.

-

Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1-chloro-3-nitrobenzene (1.0 molar equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References

Structural Characterization of 1-(2-Chloro-4-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 1-(2-chloro-4-nitrophenyl)ethanone, a key chemical intermediate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on high-quality predicted spectroscopic data, rooted in established principles of analytical chemistry. It outlines the expected outcomes from core analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed experimental protocols for acquiring such data and illustrates the logical workflow for spectral interpretation and final structure elucidation.

Introduction

This compound (C₈H₆ClNO₃) is an aromatic ketone featuring a benzene ring substituted with a chloro, a nitro, and an acetyl group. As a functionalized nitroaromatic compound, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The precise arrangement of its substituents dictates its reactivity and potential biological activity, making unambiguous structural confirmation essential.

The structural characterization of this molecule relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for a complete and confident assignment of the molecular architecture. This guide details the expected spectroscopic signature of the molecule and the standard methodologies used to obtain it.

Predicted Spectroscopic Data and Analysis

Disclaimer: The following quantitative data are predicted based on established spectroscopic principles and analysis of structurally similar compounds. They serve as a robust reference for researchers to compare against experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the distinct proton environments in the molecule. The aromatic region will be particularly informative for confirming the 1,2,4-substitution pattern. The electron-withdrawing effects of the nitro, chloro, and acetyl groups will shift the aromatic protons downfield.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of unique carbon atoms. The carbonyl carbon of the acetyl group is expected to be significantly downfield, while the aromatic carbons will appear in a predictable pattern based on the electronic effects of the substituents.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Methyl Protons (-CH₃) | ~ 2.7 | Singlet (s) | Integral of 3H. |

| Aromatic Proton (H-6) | ~ 7.8 | Doublet (d) | Ortho-coupling to H-5. | |

| Aromatic Proton (H-5) | ~ 8.2 | Doublet of Doublets (dd) | Ortho-coupling to H-6, meta-coupling to H-3. | |

| Aromatic Proton (H-3) | ~ 8.4 | Doublet (d) | Meta-coupling to H-5. | |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~ 30 | Quartet | |

| Aromatic Carbon (C-1) | ~ 139 | Singlet | Attached to the acetyl group. | |

| Aromatic Carbon (C-2) | ~ 134 | Singlet | Attached to the chlorine atom. | |

| Aromatic Carbon (C-3) | ~ 124 | Doublet | ||

| Aromatic Carbon (C-4) | ~ 150 | Singlet | Attached to the nitro group. | |

| Aromatic Carbon (C-5) | ~ 129 | Doublet | ||

| Aromatic Carbon (C-6) | ~ 130 | Doublet |

| | Carbonyl Carbon (C=O) | ~ 195 | Singlet | |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | C-H Stretch | Medium-Weak | Aromatic |

| ~ 1700 | C=O Stretch | Strong | Ketone (Carbonyl) |

| ~ 1600, 1475 | C=C Stretch | Medium | Aromatic Ring |

| ~ 1525 | N-O Asymmetric Stretch | Strong | Nitro (NO₂) |

| ~ 1350 | N-O Symmetric Stretch | Strong | Nitro (NO₂) |

| ~ 850 | C-Cl Stretch | Medium | Aryl Halide |

| ~ 830 | C-H Bend (out-of-plane) | Strong | 1,2,4-trisubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The high-resolution mass spectrum would confirm the molecular formula, C₈H₆ClNO₃.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

|---|---|---|

| 199/201 | [M]⁺ | Molecular Ion. The ~3:1 ratio of the peaks confirms the presence of one chlorine atom (³⁵Cl/³⁷Cl). |

| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 156/158 | [M - COCH₃]⁺ | Loss of the acetyl radical (α-cleavage), a characteristic fragmentation of acetophenones. |

| 111 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to ensure homogeneity.

-

Acquisition :

-

For ¹H NMR , acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine the relative proton ratios.

FT-IR Spectroscopy Protocol

-

Sample Preparation : Prepare the sample using a suitable method. For a solid sample, the KBr pellet method is common.[2] Mix ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder and grind to a fine powder.[2] Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid, requiring minimal sample preparation.[3]

-

Background Spectrum : Collect a background spectrum of the empty sample compartment (or the ATR crystal) to account for atmospheric CO₂ and water vapor.[2]

-

Sample Spectrum : Place the sample (KBr pellet or neat solid on ATR crystal) in the spectrometer's beam path.[4]

-

Acquisition : Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The resulting interferogram is automatically converted to a frequency spectrum via Fourier transformation.[4][5]

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile. Filter the solution to remove any particulates.

-

Instrumentation : Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC separates the sample from impurities, and the mass spectrometer detects the analyte.

-

LC Method : Inject the sample onto an appropriate LC column (e.g., C18). Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

MS Method : Analyze the eluent using the mass spectrometer.[6] Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive or negative ion mode.[6] Acquire data over a relevant mass range (e.g., m/z 50-500).

Visualization of Workflows

Experimental Workflow for Structural Characterization

The following diagram outlines the typical experimental workflow from sample receipt to final structural confirmation.

Logical Framework for Structure Elucidation

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(2-Chloro-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(2-Chloro-4-nitrophenyl)ethanone. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted spectral data, supported by experimental data from structurally analogous compounds. This comparative approach allows for a thorough understanding of the substituent effects on proton chemical shifts and coupling constants, providing a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Principles of ¹H NMR Spectroscopy in Aromatic Ketones

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as the nitro group (-NO₂) and halogens (e.g., -Cl), deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

For aromatic ketones like this compound, the acetyl group (-COCH₃) is also electron-withdrawing and will influence the chemical shifts of the aromatic protons. The substitution pattern on the phenyl ring is key to interpreting the spectrum. The relative positions of the chloro, nitro, and acetyl groups will determine the multiplicity (splitting pattern) and coupling constants (J) between adjacent protons, providing crucial information about their connectivity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is presented below. This data was generated using a reliable NMR prediction algorithm and serves as a strong basis for spectral interpretation.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 8.35 | d | 2.1 | 1H |

| H-5 | 8.15 | dd | 8.5, 2.1 | 1H |

| H-3 | 7.85 | d | 8.5 | 1H |

| -COCH₃ | 2.65 | s | - | 3H |

Note: Predicted data provides an estimation of the spectral parameters. Actual experimental values may vary slightly.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, it is useful to compare it with the experimental ¹H NMR data of structurally similar compounds. This comparison helps in understanding the incremental effects of the chloro and nitro substituents on the chemical shifts of the aromatic and acetyl protons.

| Compound | Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity |

| Acetophenone | Aromatic | 7.98 - 7.45 | m |

| -COCH₃ | 2.61 | s | |

| 1-(4-Nitrophenyl)ethanone | H-2, H-6 | 8.30 | d |

| H-3, H-5 | 8.03 | d | |

| -COCH₃ | 2.68 | s | |

| 1-(2-Chlorophenyl)ethanone | Aromatic | 7.75 - 7.30 | m |

| -COCH₃ | 2.66 | s |

The data from these related compounds illustrates the deshielding effect of both the nitro and chloro groups, pushing the aromatic proton signals downfield compared to unsubstituted acetophenone. The strong electron-withdrawing nature of the nitro group in 4'-nitroacetophenone results in a significant downfield shift of the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of an aromatic ketone such as this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the height of the solution in the tube is approximately 4-5 cm.

-

Capping: Securely cap the NMR tube.

4.2. Instrument Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

The following diagrams illustrate the chemical structure, the predicted signaling pathways (splitting patterns), and a typical experimental workflow for the ¹H NMR analysis of this compound.

Caption: Chemical Structure of this compound.

Caption: Predicted ¹H NMR Signaling Pathways.

Caption: Experimental Workflow for ¹H NMR Analysis.

Technical Guide: ¹³C NMR Spectroscopy of 1-(2-Chloro-4-nitrophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 1-(2-Chloro-4-nitrophenyl)ethanone. Due to the absence of publicly available experimental spectra, this document presents predicted ¹³C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using computational prediction tools and are intended to serve as a reference for experimental data. The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195.5 |

| C-1 | 139.0 |

| C-2 | 135.5 |

| C-3 | 125.0 |

| C-4 | 149.0 |

| C-5 | 120.5 |

| C-6 | 130.0 |

| CH₃ | 30.5 |

Structural Diagram with Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the data presented in the table above.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Add Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

3.2. Instrument Setup and Calibration

-

Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Matching: Tune and match the ¹³C probe to the appropriate frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

3.3. Data Acquisition Parameters

The following is a representative set of acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Value |

| Pulse Program | Standard ¹³C{¹H} inverse-gated decoupling |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans | 1024 (or as needed for adequate signal-to-noise) |

| Spectral Width | 0-220 ppm |

| Temperature | 298 K (25 °C) |

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to the spectrum.

-

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data interpretation.

Caption: Workflow for ¹³C NMR analysis of this compound.

FTIR Spectroscopic Analysis of 1-(2-Chloro-4-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-(2-Chloro-4-nitrophenyl)ethanone. This compound is of interest in synthetic organic chemistry and drug discovery as a potential intermediate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and the methodology for acquiring its FTIR spectrum. The information is presented to facilitate its identification, characterization, and utilization in research and development.

Introduction

This compound is a substituted aromatic ketone containing a chloro and a nitro functional group. These substituents significantly influence the electronic environment of the benzene ring and the carbonyl group, which is reflected in its infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural motifs. This guide serves as a practical resource for the spectroscopic characterization of this molecule.

Spectroscopic Data Presentation

The interpretation of the FTIR spectrum of this compound is based on the characteristic absorption frequencies of its constituent functional groups. The table below summarizes the expected vibrational frequencies and their assignments.

| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[1][2] |

| ~1700 | C=O stretch (Aromatic Ketone) | Strong | The presence of the electron-withdrawing nitro group and chlorine atom, along with conjugation to the aromatic ring, influences this frequency. Conjugation typically lowers the wavenumber from that of a simple aliphatic ketone (around 1715 cm⁻¹).[3][4] |

| 1600 - 1585 | Aromatic C=C ring stretch | Medium | |

| 1500 - 1400 | Aromatic C=C ring stretch | Medium | These two sets of peaks are characteristic of the benzene ring.[1][2][5] |

| 1550 - 1475 | Asymmetric NO₂ stretch | Strong | Aromatic nitro compounds typically show a strong, characteristic absorption in this region.[6][7][8] |

| 1360 - 1290 | Symmetric NO₂ stretch | Strong | This is the second characteristic band for the nitro group.[6][7][8] |

| 800 - 600 | C-Cl stretch | Medium to Strong | The position can vary depending on the substitution pattern. |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can sometimes help in determining the substitution pattern of the benzene ring.[2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. Due to the presence of the deactivating nitro group, the reaction requires a strong Lewis acid catalyst and may require elevated temperatures.[9][10]

Materials:

-

1-Chloro-3-nitrobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes.

-

Dissolve 1-chloro-3-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

FTIR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the purified this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

After data acquisition, clean the ATR crystal thoroughly.

-

Process the spectrum (e.g., baseline correction, peak picking) using the spectrometer's software.

Visualizations

Caption: Experimental workflow for the synthesis and FTIR analysis.

Caption: Correlation of functional groups to FTIR peaks.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. app.studyraid.com [app.studyraid.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Chloro-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(2-Chloro-4-nitrophenyl)ethanone, a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predictive analysis based on established fragmentation patterns of related aromatic ketones and nitro compounds. The methodologies and data herein serve as a robust framework for the identification, characterization, and quantification of this compound.

Predicted Mass Spectral Data

The mass spectrometric behavior of this compound under electron ionization (EI) is anticipated to be characterized by distinct fragmentation pathways, primarily driven by the presence of the aromatic ketone, nitro, and chloro functional groups. The molecular ion and key fragment ions are predicted based on these characteristic cleavages.

| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |

| 201/203 | [M]•+ | C₈H₆ClNO₃ | Molecular ion, showing isotopic pattern for one chlorine atom. |

| 186/188 | [M - CH₃]⁺ | C₇H₃ClNO₃ | Loss of a methyl radical via alpha-cleavage. |

| 155/157 | [M - NO₂]⁺ | C₈H₆ClO | Loss of a nitro radical. |

| 140/142 | [M - CH₃ - NO₂]⁺ | C₇H₃ClO | Subsequent loss of a nitro radical from the [M - CH₃]⁺ fragment. |

| 111/113 | [C₆H₄Cl]⁺ | C₆H₄Cl | Phenyl cation with a chlorine atom. |

| 43 | [CH₃CO]⁺ | C₂H₃O | Acylium ion formed by alpha-cleavage. |

Fragmentation Pathway Analysis

Under electron ionization, this compound is expected to undergo several key fragmentation reactions. The primary fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, a characteristic fragmentation of ketones, leading to the formation of a stable acylium ion.[1][2][3][4] Additionally, the nitro group is susceptible to cleavage, resulting in the loss of a nitro radical.

The presence of a chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl), which is a key diagnostic feature in the mass spectrum.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and thermally stable compounds.[5] This protocol is adapted from established methods for similar analytes.[6]

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as acetonitrile or methanol.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if applicable): For analysis from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet, with a split ratio of 1:20.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 1 minute.

-

Ramp to 250°C at a rate of 15°C/min.

-

Hold at 250°C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[5]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of drug development and toxicology, understanding the metabolic fate of a compound is crucial. Mass spectrometry is a key technique for identifying metabolites. The logical relationship for a typical metabolic study involving this compound is outlined below.

Caption: Logical workflow for a metabolic study of this compound.

Conclusion

References

Technical Guide: Determining the Solubility Profile of 1-(2-Chloro-4-nitrophenyl)ethanone in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that influences its bioavailability, formulation, and process development. This technical guide addresses the solubility of 1-(2-Chloro-4-nitrophenyl)ethanone. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document provides a detailed framework for the systematic determination of its solubility in various organic solvents. It outlines a standardized experimental protocol based on the isothermal equilibrium method, details analytical quantification techniques, and provides a template for the clear and concise presentation of experimentally derived data. This guide is intended to equip researchers with the necessary methodology to generate a robust and reliable solubility profile for this compound to support research and development activities.

Introduction

This compound is a substituted acetophenone derivative with a molecular structure that suggests a degree of polarity due to the nitro and carbonyl groups, alongside hydrophobic character from the chlorinated aromatic ring. This balance of features makes its solubility in different organic solvents a key question for its application in organic synthesis, pharmaceutical development, and other research areas. The extent to which it dissolves in a given solvent system is crucial for reaction kinetics, purification strategies such as crystallization, and the formulation of liquid-based products.

Given the absence of published quantitative data, this guide presents a standardized approach to experimentally determine the solubility of this compound. The methodologies described herein are widely accepted and provide a basis for generating high-quality, reproducible solubility data.

Data Presentation: A Framework for Solubility Profiling

Following the experimental determination of solubility, data should be meticulously organized to facilitate analysis and comparison. The following table provides a recommended structure for presenting the quantitative solubility data for this compound. It is crucial to specify the temperature at which each measurement was taken, as solubility is highly temperature-dependent.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Notes |

| Methanol | 25.0 ± 0.1 | ||||

| Ethanol | 25.0 ± 0.1 | ||||

| Isopropanol | 25.0 ± 0.1 | ||||

| Acetone | 25.0 ± 0.1 | ||||

| Ethyl Acetate | 25.0 ± 0.1 | ||||

| Acetonitrile | 25.0 ± 0.1 | ||||

| Dichloromethane | 25.0 ± 0.1 | ||||

| Toluene | 25.0 ± 0.1 | ||||

| N,N-Dimethylformamide (DMF) | 25.0 ± 0.1 | ||||

| Dimethyl Sulfoxide (DMSO) | 25.0 ± 0.1 | ||||

| User-defined Solvent 1 | |||||

| User-defined Solvent 2 |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable method for determining thermodynamic equilibrium solubility is the "shake-flask" or isothermal equilibrium method.[1] This method involves generating a saturated solution in equilibrium with an excess of the solid solute at a constant temperature.[2][3]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.1 °C)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm, compatible with the organic solvents used)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial containing the solid compound.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[3]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and filter the solution into a clean, tared vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Accurately weigh the filtered sample. Dilute the sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).[4][5]

-

Data Calculation: Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal equilibrium method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Formation of 1-(2-Chloro-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-4-nitrophenyl)ethanone is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its synthesis primarily proceeds via a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for forging carbon-carbon bonds with aromatic systems.[1][2] This technical guide provides a detailed examination of the formation mechanism of this compound, comprehensive experimental protocols, and relevant quantitative data. The inherent challenges posed by the electronically deactivated substrate are discussed, and procedural details are provided to facilitate its successful synthesis.

Mechanism of Formation: Electrophilic Aromatic Substitution

The formation of this compound is achieved through the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene.[3] This reaction is a classic example of electrophilic aromatic substitution.[1][3] The overarching mechanism involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring. However, the presence of both a chloro and a nitro group on the benzene ring presents a significant synthetic challenge. Both substituents are electron-withdrawing, thereby deactivating the ring and making it less nucleophilic and less susceptible to electrophilic attack.[1][3]

The reaction mechanism can be delineated into three key stages:

Step 1: Generation of the Acylium Ion Acetyl chloride reacts with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acetyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized acylium ion.[4]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The acylium ion is then attacked by the π-electron system of the 1-chloro-3-nitrobenzene ring. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring. The directing effects of the existing substituents guide the incoming acyl group primarily to the position ortho to the chlorine and meta to the nitro group.

Step 3: Deprotonation and Ring Aromatization In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst along with the formation of hydrogen chloride.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆ClNO₃ | [5] |

| Molecular Weight | 199.59 g/mol | - |

| CAS Number | 67818-41-1 | [6] |

| Appearance | Yellow oily liquid or solid | [7][8] |

| Yield | 76.3% - 82% | [7][8] |

Note: Yields can vary significantly based on reaction conditions and scale.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

1-Chloro-3-nitrobenzene

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.5 to 2.5 equivalents) and anhydrous dichloromethane. The flask is cooled in an ice bath.

-

Formation of Acylium Ion: Acetyl chloride (1.1 to 1.3 equivalents) is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred in the ice bath for 30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: 1-Chloro-3-nitrobenzene (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the reaction mixture via the addition funnel, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity.

Figure 2: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation, while mechanistically straightforward, requires careful control of reaction conditions due to the deactivated nature of the starting material. This guide provides the foundational knowledge, from the underlying reaction mechanism to a detailed experimental protocol, to aid researchers in the successful synthesis of this valuable chemical intermediate. The provided quantitative data serves as a useful benchmark for experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 67818-41-1|this compound|BLD Pharm [bldpharm.com]

- 7. CN109232259B - A kind of preparation method of nitroacetophenone - Google Patents [patents.google.com]

- 8. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

Potential Biological Activity of 2-Chloro-4-nitroacetophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic and aromatic compounds serve as crucial scaffolds in the design and synthesis of new drugs due to their diverse pharmacological activities. Among these, derivatives of substituted acetophenones have garnered significant attention. This technical guide focuses on the potential biological activities of derivatives synthesized from 2-chloro-4-nitroacetophenone. This core structure, possessing both an electron-withdrawing nitro group and a halogen substituent, offers a unique electronic and steric profile that can be exploited for the development of potent bioactive molecules. This document will explore the synthesis, biological evaluation, and potential mechanisms of action of three major classes of derivatives: chalcones, Schiff bases, and pyrazolines.

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are well-documented for their broad spectrum of biological activities. The synthesis of chalcones from 2-chloro-4-nitroacetophenone is typically achieved through the Claisen-Schmidt condensation reaction.

Synthesis of Chalcones: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone. In this context, 2-chloro-4-nitroacetophenone serves as the ketone component, which reacts with various substituted aromatic or heteroaromatic aldehydes to yield a diverse library of chalcone derivatives.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation [1][2]

-

Reactant Preparation: Dissolve equimolar amounts of 2-chloro-4-nitroacetophenone and a selected aromatic aldehyde in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for a specified period, often ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

-

Purification: Collect the solid product by filtration, wash with cold water until neutral, and then purify by recrystallization from an appropriate solvent (e.g., ethanol).

Anticancer Activity

Chalcones are widely recognized for their cytotoxic effects on various cancer cell lines. While specific data for chalcones derived directly from 2-chloro-4-nitroacetophenone is limited in the readily available literature, studies on chalcones derived from 4-nitroacetophenone provide valuable insights into their potential anticancer activity. These compounds have been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines.

Table 1: Cytotoxicity of Chalcone Derivatives (from 4-Nitroacetophenone) against Various Cancer Cell Lines [3]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| NCH-2 | H1299 (Lung) | 4.5 - 11.4 |

| NCH-2 | MCF-7 (Breast) | 4.3 - 15.7 |

| NCH-2 | HepG2 (Liver) | 2.7 - 4.1 |

| NCH-2 | K562 (Leukemia) | 4.9 - 19.7 |

| NCH-4 | H1299 (Lung) | 4.5 - 11.4 |

| NCH-4 | MCF-7 (Breast) | 4.3 - 15.7 |

| NCH-4 | HepG2 (Liver) | 2.7 - 4.1 |

| NCH-4 | K562 (Leukemia) | 4.9 - 19.7 |

| NCH-10 | H1299 (Lung) | 4.5 - 11.4 |

| NCH-10 | MCF-7 (Breast) | 4.3 - 15.7 |

| NCH-10 | HepG2 (Liver) | 2.7 - 4.1 |

| NCH-10 | K562 (Leukemia) | 4.9 - 19.7 |

Note: The data presented is for chalcones derived from 4-nitroacetophenone and is intended to be representative of the potential activity of 2-chloro-4-nitroacetophenone derivatives.

Anti-inflammatory Activity

Inflammation is a critical process in the progression of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Several studies have demonstrated that chalcone derivatives can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[4][5][6][7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factors are typically sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones have been shown to interfere with this pathway by inhibiting the degradation of IκB.[5]

Schiff Base Derivatives

Schiff bases, containing a characteristic azomethine (-C=N-) group, are another class of compounds with significant biological potential, particularly as antimicrobial agents. They are synthesized through the condensation of a primary amine with a carbonyl compound.

Synthesis of Schiff Bases

The synthesis of Schiff bases from 2-chloro-4-nitroacetophenone involves its reaction with various primary amines.

Experimental Protocol: General Procedure for Schiff Base Synthesis [8][9][10][11]

-

Reactant Preparation: Dissolve 2-chloro-4-nitroacetophenone and an equimolar amount of a primary amine in a suitable solvent, such as ethanol.

-

Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

-

Reaction: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the precipitated Schiff base is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Antimicrobial Activity

Schiff bases are known to exhibit a wide range of antimicrobial activities against both bacteria and fungi. The presence of the imine group is crucial for their biological action. The mode of action is thought to involve the formation of hydrogen bonds between the azomethine nitrogen and the active sites of cellular enzymes, leading to interference with normal cell processes.[12]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative Schiff Bases [13][14][15][16][17]

| Compound Type | Escherichia coli | Staphylococcus aureus | Candida albicans |

| Benzaldehyde derivative (PC1) | 62.5 | 62.5 | 250 |

| Anisaldehyde derivative (PC2) | 250 | 62.5 | 62.5 |

| 4-Nitrobenzaldehyde derivative (PC3) | 250 | 62.5 | 125 |

| Cinnamaldehyde derivative (PC4) | 62.5 | - | 125 |

Note: This table presents data for Schiff bases derived from various aldehydes to illustrate the potential antimicrobial activity. Specific MIC values for derivatives of 2-chloro-4-nitroacetophenone would require targeted synthesis and testing.

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from chalcones and are known to possess a variety of biological activities, including anti-inflammatory and analgesic properties.

Synthesis of Pyrazolines

Pyrazolines are typically synthesized through the cyclization of chalcones with hydrazine or its derivatives.

Experimental Protocol: General Procedure for Pyrazoline Synthesis [18][19][20]

-

Reactant Preparation: Dissolve the chalcone derivative (synthesized from 2-chloro-4-nitroacetophenone) in a suitable solvent like ethanol.

-

Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to the solution.

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reaction: Reflux the mixture for several hours.

-

Work-up and Purification: After cooling, the precipitated pyrazoline is collected by filtration, washed, and purified by recrystallization.

Anti-inflammatory Activity

Pyrazoline derivatives have been investigated for their anti-inflammatory properties.[21][22][23][24][25] While specific studies on pyrazolines from 2-chloro-4-nitroacetophenone are not abundant, the general class of compounds shows promise. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Representative Pyrazoline Derivatives [21][23]

| Compound Class | Assay | Activity |

| Pyrazole-pyrazoline derivatives | Carrageenan-induced paw edema | Significant inhibition |

| Pyrazole-pyrazoline derivatives | Acetic acid-induced writhing | Significant analgesic effect |

Note: This table provides a general overview of the anti-inflammatory potential of pyrazoline derivatives.

Conclusion and Future Perspectives

Derivatives of 2-chloro-4-nitroacetophenone, including chalcones, Schiff bases, and pyrazolines, represent a promising area for the discovery of new therapeutic agents. The synthetic routes to these compounds are well-established and allow for the creation of diverse chemical libraries. While the existing literature provides a strong foundation for their potential anticancer, antimicrobial, and anti-inflammatory activities, further research is critically needed to synthesize and evaluate derivatives specifically from the 2-chloro-4-nitroacetophenone scaffold.

Future work should focus on:

-

Targeted Synthesis: Synthesizing a focused library of chalcones, Schiff bases, and pyrazolines from 2-chloro-4-nitroacetophenone.

-

Comprehensive Biological Evaluation: Screening these derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and in various models of inflammation to obtain specific quantitative data (IC50 and MIC values).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Structure-Activity Relationship (SAR) Studies: Establishing clear relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

The exploration of 2-chloro-4-nitroacetophenone derivatives holds significant potential for the development of novel and effective treatments for a variety of diseases. This in-depth technical guide provides a framework for researchers to build upon in this exciting field of drug discovery.

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. praxilabs.com [praxilabs.com]

- 3. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ionicviper.org [ionicviper.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 14. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. media.neliti.com [media.neliti.com]

- 18. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 19. benchchem.com [benchchem.com]

- 20. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 21. news-medical.net [news-medical.net]

- 22. [PDF] Synthesis and Anti-Inflammatory Activity of Pyrazolines | Semantic Scholar [semanticscholar.org]

- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 1-(2-Chloro-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). The toxicological properties of 1-(2-Chloro-4-nitrophenyl)ethanone have not been thoroughly investigated. Data from structurally similar compounds are presented for guidance and should be interpreted with caution. Always consult the most current SDS from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound, with CAS number 67818-41-1, is a substituted acetophenone derivative. Its chemical structure, featuring a chlorinated and nitrated aromatic ring, suggests potential for biological activity and associated hazards. This guide provides a comprehensive overview of the known and anticipated safety concerns, handling procedures, and potential toxicological mechanisms associated with this compound and its close isomers, such as 4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6).

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its isomers are anticipated to possess the following hazards.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Acute Aquatic Toxicity | 2 | H401: Toxic to aquatic life |

Note: This classification is based on data for the isomer 4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6) and may not be fully representative of this compound.

Toxicological Data

Quantitative Toxicological Data for Structurally Related Compounds

| Compound | CAS Number | Test | Species | Route | Value |

| 3-Nitroacetophenone | 121-89-1 | LD50 | Rat | Oral | 3250 mg/kg[1] |

| 2'-Chloroacetophenone | 2142-68-9 | LD50 | Rat | Oral | 1820 mg/kg |

| o-Nitrochlorobenzene | 88-73-3 | LD50 | Rat | Oral | 144 mg/kg[2] |

| o-Nitrochlorobenzene | 88-73-3 | LD50 | Rabbit | Dermal | 400 mg/kg[2] |

| p-Nitrochlorobenzene | 100-00-5 | LD50 | Rat | Dermal | 750 mg/kg[3] |

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[4]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step.

-

Animal Model: Typically, rats of a single sex (usually females, as they are often slightly more sensitive) are used.[5]

-

Procedure:

-

A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

A group of three animals is dosed with the starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[6]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[7]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is measured using a cell viability assay, typically the MTT assay.

-

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7]

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[8][9]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[9]

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

A small volume of the liquid or a small amount of the solid substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation is scored for the cornea, iris, and conjunctiva.

-

-

Endpoint: The scores are evaluated to determine the irritant or corrosive potential of the substance and its reversibility.

Potential Mechanisms of Toxicity and Signaling Pathways

Nitroaromatic compounds are known to exert their toxic effects through several mechanisms, primarily related to the metabolic reduction of the nitro group and the generation of oxidative stress.[10][11]

Genotoxicity and Mutagenicity